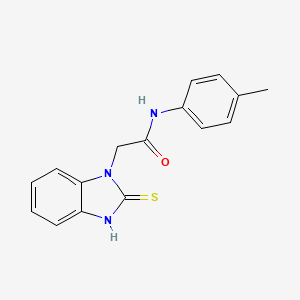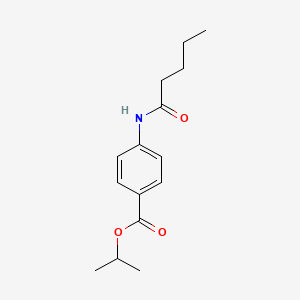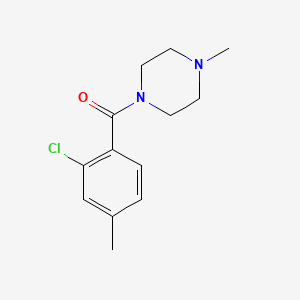![molecular formula C13H19NO2 B5761848 N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention in the scientific community due to its potential use as a research chemical. This compound is a derivative of fentanyl, a highly potent opioid that is used medically for pain management. Methoxyacetylfentanyl is not approved for human use and is classified as a Schedule I controlled substance in the United States. Despite its legal status, methoxyacetylfentanyl has been the subject of scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Neurological and Cardiovascular System Effects
- N-[2-(2-Methoxyphenyl)ethyl]-N′-[4-(Imidazole-4-yl) phenyl] formamidine, a related compound, affects the central nervous and cardiovascular systems in animals, suggesting similar potential applications for N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide in pharmacological studies (Kim, Shin, Ryu, Lee, & Cho, 1995).
Serotonin Receptor Antagonism
- Another related compound, WAY-100635, serves as a potent and selective 5-HT1A receptor antagonist, highlighting the potential for N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide in the study of serotonin receptors (Craven, Grahame-Smith, & Newberry, 1994).
Psychoactive Substance Research
- Research on PMMA, a controlled-substance analog with a similar structure, provides insights into the potential central effects of N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide and its suitability for studying psychoactive substances (Glennon, Ismaiel, Martin, Poff, & Sutton, 1988).
Neurotoxicity Studies
- The neurotoxic potential of m-methoxy-MPTP, a compound structurally similar to N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide, has been investigated, suggesting the utility of such compounds in neurotoxicity and Parkinsonism studies (Zimmerman, Cantrell, Reel, Hemrick-Luecke, & Fuller, 1986).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)13(15)14-9-8-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVODZJVFMTQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)


![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)



![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)




![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)